molecular formula C13H11F3N4O2 B2777406 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine CAS No. 2034352-16-2

2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

Cat. No.: B2777406
CAS No.: 2034352-16-2
M. Wt: 312.252
InChI Key: AMRPDGVLCKKDGW-UHFFFAOYSA-N
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Description

2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized via the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The pyrrolidine ring is then introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted oxadiazoles and pyrrolidine derivatives. Examples are 3-trifluoromethyl-1,2,4-triazoles and other trifluoromethyl-containing heterocycles .

Uniqueness

What sets 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

pyridin-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c14-13(15,16)12-18-10(19-22-12)8-4-6-20(7-8)11(21)9-3-1-2-5-17-9/h1-3,5,8H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPDGVLCKKDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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